molecular formula C24H31Br2N B1352819 2,7-Dibromo-9-dodecylcarbazole CAS No. 544436-47-7

2,7-Dibromo-9-dodecylcarbazole

Cat. No.: B1352819
CAS No.: 544436-47-7
M. Wt: 493.3 g/mol
InChI Key: NBJGUMLGJPJNLO-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-dodecylcarbazole is a chemical compound with the molecular formula C24H31Br2N and a molecular weight of 493.33 . It appears as a white to yellow to green powder or crystal .


Synthesis Analysis

The synthesis of this compound involves alkylation and bromination reactions . A new and simple eco-friendly alkylation method has been reported for the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by two bromine atoms and a dodecyl group attached to a carbazole unit . The carbazole unit is an aromatic heterocyclic molecule with two six-membered benzene rings and a five-membered nitrogen in intramolecular conjugate compound .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Electronic Properties and Charge Carrier Transports

2,7-Dibromo-9-dodecylcarbazole and its derivatives are integral in the study of polycarbazoles, which are known for their significant optical and electronic properties. Research on polycarbazoles, including poly(N-dodecyl-2,7-carbazolediyl), highlights their potential in organic electronic devices due to their charge carrier mobilities. These properties are crucial for the development of high-efficiency organic electronic materials (Yasutani, Honsho, Saeki, & Seki, 2012).

Synthesis Methods

The synthesis of 2,7-dibromo-9H-carbazole, a key building block for organic semiconductors, has been refined through methods like microwave activation in a flow-type reactor. This advancement represents a more efficient and environmentally friendly approach to producing these critical components, which are crucial for the manufacturing of organic semiconductors (Khrustalev, Yedrissov, Vetrova, & Khrustaleva, 2020).

Polycarbazole Derivatives in Solar Cells

Studies on polycarbazole derivatives, such as poly(9-dodecylcarbazole) and its copolymers, indicate their viability in solar cell applications. These materials have been analyzed for their thermal stability, absorption spectra, and electrochemical properties, showing promise for use in photovoltaic cells due to their band gaps and absorption characteristics (Pokhrel, Kalita, & Dolui, 2011).

Photovoltaic Efficiency Optimization

Research involving this compound derivatives extends to optimizing organic solar cell efficiency. Investigations into the role of the active layer thickness in solar cells using materials containing this compound have yielded insights into improving power conversion efficiency and understanding the relationship between molecular structure and photovoltaic performance (Apaydin, Yıldız, Çırpan, & Toppare, 2013).

Impact on Human Umbilical Vein Endothelial Cells (HUVECs)

A study on 2,7-Dibromocarbazole's impact on HUVECs has shown that it can interfere with tube formation by altering the DNA methylation status of the Ang2 promoter, thus affecting angiogenesis. This research provides insights into thebiological interactions of this compound, which is significant for understanding its potential environmental and health impacts (Ji, Yue, Gu, Kong, Chen, Yu, Sun, & Zhao, 2019).

Electroluminescence and Conjugated Polymers

The synthesis of 2,7-dibromo-N-hexylcarbazole and its incorporation into novel conjugated polymers has been explored. These polymers show promise for electroluminescent applications due to their efficient blue-to-green light emission, thermal stability, and charge transport ability. Such developments are crucial in the field of light-emitting diodes and related technologies (Tang, Lin, Ke, & Chen, 2008).

Synthesis of Polycarbazoles for Electronic Materials

The efficient synthesis of 2,7-dibromocarbazoles and their use as monomers for electrically active organic materials have been reported. These materials are of interest for their potential applications in the creation of new polymers with desirable electronic properties (Dierschke, Grimsdale, & Müllen, 2003).

Safety and Hazards

2,7-Dibromo-9-dodecylcarbazole can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Future Directions

Carbazole compounds, including 2,7-Dibromo-9-dodecylcarbazole, have drawn much attention in the field of organic light-emitting diodes (OLEDs) due to their remarkable solid-state luminescence properties . They are potential candidates for blue OLED materials .

Biochemical Analysis

Cellular Effects

The effects of 2,7-Dibromo-9-dodecylcarbazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in muscle cells, this compound can disrupt myogenesis by interfering with the expression of myogenic regulatory factors and differentiation markers. This disruption leads to altered cell morphology and reduced myotube formation, indicating its potential impact on muscle development and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. The bromine atoms in the compound can form halogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, facilitating its biotransformation into more water-soluble metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The dodecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and intracellular compartments. Transporters and binding proteins, such as albumin, can also interact with this compound, affecting its distribution and localization. These interactions determine the compound’s accumulation in specific tissues and its overall pharmacokinetic profile .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to particular cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through post-translational modifications or targeting signals. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2,7-dibromo-9-dodecylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJGUMLGJPJNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544436-47-7
Record name 2,7-Dibromo-9-dodecylcarbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2,7-Dibromo-9-dodecylcarbazole and how were they confirmed?

A1: this compound is characterized by a carbazole core with two bromine atoms substituted at the 2 and 7 positions and a dodecyl chain attached to the nitrogen atom at the 9 position. The structure was confirmed using a combination of spectroscopic techniques:

  • ¹H-NMR and ¹³C-NMR: These techniques provided information about the number and types of hydrogen and carbon atoms present in the molecule and their respective chemical environments, confirming the positions of the bromine atoms and the dodecyl chain [].
  • FTIR: This technique identified the functional groups present in the molecule, such as the C-H stretching vibrations of the aromatic carbazole ring and the alkyl chain [].
  • DP-APCI-MS: This technique provided the molecular weight of the compound and revealed characteristic fragmentation patterns, further supporting the proposed structure. For instance, the loss of bromine atoms at the 2 and 7 positions followed by the dodecyl chain was observed [].

Q2: How does Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS) help differentiate between the isomers 3,6-Dibromo-9-dodecylcarbazole and this compound?

A2: Although both isomers share the same molecular formula and weight, their fragmentation patterns in DP-APCI-MS differ due to the distinct positions of the bromine atoms. The study observed that 3,6-Dibromo-9-dodecylcarbazole primarily loses the dodecyl group first, followed by the bromine atoms. Conversely, this compound tends to lose the bromine atoms first, followed by the dodecyl chain. This difference in fragmentation pathways, as revealed by the unique ions detected in the mass spectra, allows for a clear distinction between the two isomers [].

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